molecular formula C27H26N4O2S2 B3290629 N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866015-02-3

N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B3290629
CAS No.: 866015-02-3
M. Wt: 502.7 g/mol
InChI Key: DITLQVIQSULRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic core comprising an 8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaene scaffold, substituted with a 2-(1H-indol-3-yl)ethyl group and a cyclopentyl acetamide moiety via a sulfanyl linker.

Properties

IUPAC Name

N-cyclopentyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S2/c32-23(29-18-7-1-2-8-18)16-34-27-30-24-20-10-4-6-12-22(20)35-25(24)26(33)31(27)14-13-17-15-28-21-11-5-3-9-19(17)21/h3-6,9-12,15,18,28H,1-2,7-8,13-14,16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITLQVIQSULRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CNC5=CC=CC=C54)SC6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The cyclopentyl group is introduced through a cyclization reaction, and the thia-diazatricyclic structure is formed via a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups . Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions include oxindole derivatives, dihydro derivatives, and substituted indole compounds, each with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects . The compound may also interact with DNA and proteins, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Acetamide Motifs

Several compounds share key structural elements with the target molecule:

Compound Core Structure Substituents Reported Activity Reference
N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[...]pentaen-4-yl}sulfanyl)acetamide Tricyclic thiadiazatricyclo core Cyclopentyl acetamide, 2-(indol-3-yl)ethyl Not explicitly reported in evidence N/A
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole 4-Methylphenyl acetamide, indol-3-ylmethyl Enzyme inhibition (specific targets N/A)
N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide (379710-29-9) Tetrazole 2,5-Dimethoxyphenyl acetamide, 1-methyltetrazol-5-yl Unknown (structural analogue)
(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] acetamide (4f) Indole 4-Fluorostyryl, trifluoroacetyl, 4-fluorophenyl Antiplasmodial (pLDH assay)

Key Observations :

  • Heterocyclic Core Variations : The tricyclic core of the target compound distinguishes it from simpler oxadiazole or tetrazole-based analogues. This complexity may enhance binding specificity but complicate synthesis .
  • Substituent Effects : The cyclopentyl acetamide group in the target compound contrasts with aryl acetamides (e.g., 4-methylphenyl in 8g or 2,5-dimethoxyphenyl in 379710-29-9). Bulky cyclopentyl groups may influence pharmacokinetics (e.g., lipophilicity, metabolic stability) .
  • Indole Positioning: The 2-(indol-3-yl)ethyl sidechain in the target compound is analogous to the indol-3-ylmethyl group in 8g.

Biological Activity

N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex compound with potential biological activities that warrant investigation. This article synthesizes available research findings regarding its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • Cyclopentyl group : Contributes to hydrophobic interactions.
  • Indole moiety : Known for diverse biological activities including anticancer effects.
  • Thiazole and diazatricyclo structures : Implicated in various pharmacological activities.

The molecular formula is C21H26N4O2SC_{21}H_{26}N_4O_2S, indicating a significant degree of complexity that may influence its biological interactions.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties:

  • Cell Line Studies :
    • The compound showed selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines.
    • Specifically, it demonstrated a log GI(50) value of -6.01 against HOP-92 cells and -6.00 against U251 cells, indicating potent activity at low concentrations .
  • Mechanism of Action :
    • The compound may interfere with cellular signaling pathways involved in cancer cell proliferation and survival.
    • Its structural components suggest potential interactions with DNA or key enzymes involved in cancer metabolism.

Antibacterial Activity

In addition to its anticancer properties, the compound has shown antibacterial effects:

  • In Vitro Studies :
    • Compounds similar in structure have been evaluated for their ability to inhibit bacterial growth.
    • The synthesized derivatives exhibited significant antibacterial activity against various strains, suggesting a potential role as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound has also been explored:

  • Mechanisms :
    • The compound's ability to scavenge free radicals may contribute to its cytotoxic effects on cancer cells while protecting normal cells from oxidative damage .

Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized various derivatives of the compound and evaluated their anticancer activity against NSCLC and CNS cancer cell lines. The most active derivative demonstrated significant cytotoxicity with minimal effects on healthy cells.

CompoundCell LineLog GI(50)
4.10HOP-92-6.01
4.10U251-6.00

This study underscores the potential of N-cyclopentyl derivatives in targeted cancer therapy .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of structurally related compounds. The results indicated effective inhibition of bacterial growth, highlighting the therapeutic potential of these compounds in treating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.